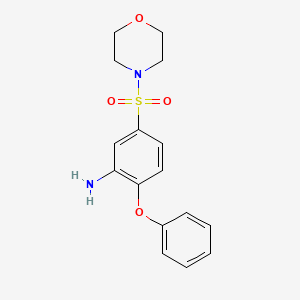

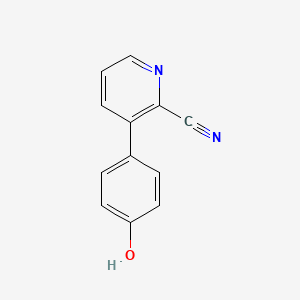

5-(Morpholine-4-sulfonyl)-2-phenoxyaniline

Übersicht

Beschreibung

Morpholine is a common motif in many biologically relevant compounds . It’s a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The morpholine ring is part of many important compounds, including pharmaceuticals and agrochemicals .

Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis

Morpholine-based compounds can undergo a variety of chemical reactions. For example, they can participate in [4+2] annulation reactions . They can also undergo intramolecular benzylic C(sp3)–H alkoxylation reactions under Cu catalysis .Wissenschaftliche Forschungsanwendungen

Anticancer Activity and Molecular Docking Studies 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline, as part of various molecular frameworks, has been investigated for its anticancer activities. For instance, novel indole derivatives containing the morpholine moiety have been synthesized and evaluated against several cancer cell lines. These compounds demonstrated broad-spectrum anticancer activity, with some showing potent activity comparable to known drugs. Molecular docking studies further supported their potential as effective anticancer agents by revealing their binding modes and interactions within the target proteins (El-Sharief et al., 2019).

Antimicrobial and Modulating Activity The antimicrobial properties of compounds related to this compound have been assessed. For example, 4-(Phenylsulfonyl) morpholine demonstrated modulating activity against multidrug-resistant strains of various bacteria and fungi. Its combination with antibiotics resulted in a significant reduction in the minimum inhibitory concentration (MIC) against resistant strains, highlighting its potential as a modulating agent to enhance antibiotic efficacy (Oliveira et al., 2015).

Sulfonamide and Carbamate Synthesis for Biological Applications Research into the synthesis of sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, has shown promising antimicrobial activity. These derivatives exhibited good to potent activity against several bacterial and fungal strains, with some showing exceptional potency in MIC tests. Molecular docking studies provided insights into their mechanisms of action, suggesting their potential for development into new antimicrobial agents (Janakiramudu et al., 2017).

Hydrogen Bonding and Proton-Transfer Compounds Studies on proton-transfer compounds involving morpholine and 5-sulfosalicylic acid have elucidated their structural features and hydrogen-bonding patterns. These compounds exhibit interesting crystal structures and potential for applications in materials science and molecular recognition (Smith et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with similar structures, such as n’-sulfonylamidines, have been known to suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity, as well as inhibit dopamine transport .

Mode of Action

It’s worth noting that the compound’s synthesis involves reactions with arylsulfonyl azides . This process produces the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .

Biochemical Pathways

Compounds with similar structures have been associated with a wide range of biological activities, including rearrangements and transformations into other heterocycles containing multiple nitrogen and sulfur atoms .

Pharmacokinetics

The introduction of two morpholine rings in the hybrid molecules was expected to significantly increase their solubility in organic solvents, which could potentially facilitate their bioavailability .

Result of Action

Based on the known effects of similar compounds, it can be inferred that it might have potential antiresorptive, antibacterial, and dopamine transport inhibitory effects .

Eigenschaften

IUPAC Name |

5-morpholin-4-ylsulfonyl-2-phenoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c17-15-12-14(23(19,20)18-8-10-21-11-9-18)6-7-16(15)22-13-4-2-1-3-5-13/h1-7,12H,8-11,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDRFNOUUAEXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332744 | |

| Record name | 5-morpholin-4-ylsulfonyl-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837058 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

736948-90-6 | |

| Record name | 5-morpholin-4-ylsulfonyl-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B2877586.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2877588.png)

![1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2877593.png)

![N~2~-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B2877595.png)

![6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide](/img/structure/B2877596.png)

![1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B2877601.png)

![1-[(2-Chloropropanoylamino)methyl]-N-ethylcyclobutane-1-carboxamide](/img/structure/B2877603.png)

![3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877604.png)

![Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2877605.png)